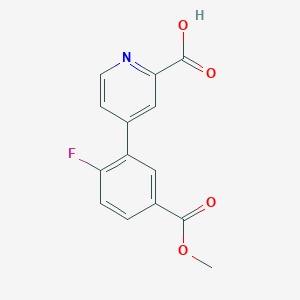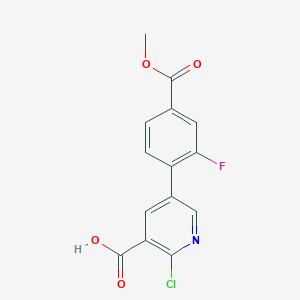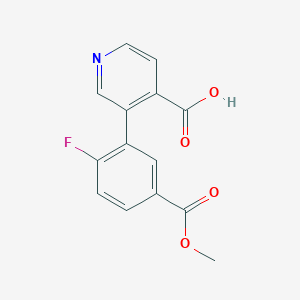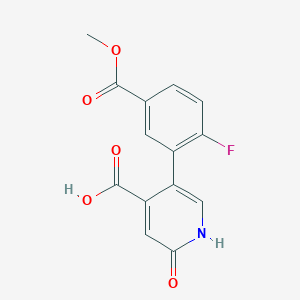
4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% (4-FMPPA) is a small molecule compound with a wide range of applications in scientific research. It is a highly potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis and is a target for metabolic diseases such as obesity and diabetes. 4-FMPPA has been used to study the effects of fatty acid synthesis inhibition on various physiological processes, including glucose and lipid metabolism, inflammation, and cancer.
Applications De Recherche Scientifique
4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of fatty acid synthesis inhibition on various physiological processes, including glucose and lipid metabolism, inflammation, and cancer. It has also been used to investigate the role of ACC in various metabolic pathways, such as the regulation of glucose homeostasis and energy metabolism. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used to study the effects of ACC inhibition on the development of metabolic diseases such as obesity and diabetes.
Mécanisme D'action
4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is a highly potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% binds to the active site of ACC, which prevents the enzyme from catalyzing the conversion of acetyl-CoA into malonyl-CoA, which is an essential step in the synthesis of fatty acids. By inhibiting ACC, 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% reduces the production of fatty acids, which leads to decreased levels of fatty acid metabolites and a decrease in the levels of fatty acids in the body.
Biochemical and Physiological Effects
The inhibition of ACC by 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has a variety of biochemical and physiological effects. Inhibition of ACC leads to decreased levels of fatty acids in the body, which can lead to decreased levels of fatty acid metabolites such as triglycerides, free fatty acids, and cholesterol. Additionally, inhibition of ACC can lead to increased levels of glucose in the bloodstream, as ACC is involved in the regulation of glucose homeostasis. Furthermore, inhibition of ACC can lead to decreased levels of inflammatory cytokines, as ACC is involved in the production of pro-inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a highly potent inhibitor of ACC, which makes it useful for studying the effects of ACC inhibition on various physiological processes. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is a small molecule compound, which makes it easy to use in experiments and allows for more precise control of ACC inhibition. However, 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% also has some limitations for use in laboratory experiments. For example, it is not as specific as some other ACC inhibitors, which can lead to off-target effects. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is a highly potent inhibitor of ACC, which can lead to unintended physiological effects.
Orientations Futures
The potential of 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in scientific research is still being explored. Some potential future directions include the use of 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% to study the effects of ACC inhibition on other metabolic pathways, such as the regulation of energy metabolism. Additionally, 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of ACC inhibition on other diseases, such as cardiovascular disease and non-alcoholic fatty liver disease. Furthermore, 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of ACC inhibition on the development of new therapeutic agents for metabolic diseases. Finally, 4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% could be used to study the effects of ACC inhibition on the development of new strategies for the prevention and treatment of metabolic diseases.
Méthodes De Synthèse
4-(2-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is synthesized via a multi-step synthesis process. The first step is the formation of 5-fluoro-2-methoxycarbonylbenzene, which is done by the reaction of 2-methoxycarbonylbenzene and fluoroacetic acid in the presence of a base such as sodium hydroxide. The second step is the reaction of 5-fluoro-2-methoxycarbonylbenzene with pyridine to form 4-(2-fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%.
Propriétés
IUPAC Name |
4-(2-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-2-3-11(15)10(6-9)8-4-5-16-12(7-8)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKICNBHRVVVPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














